1-エチル-1H-イミダゾール-5-カルバルデヒド

説明

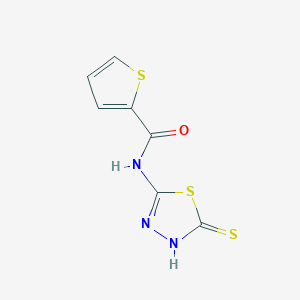

1-Ethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It is also known as 3-ethylimidazole-4-carbaldehyde . It is used as a biochemical reagent and can be used for life science-related research .

Molecular Structure Analysis

The molecular weight of 1-Ethyl-1H-imidazole-5-carbaldehyde is 124.14 g/mol . The InChI code is 1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 . The SMILES string representation is O=C([H])C1=CN=CN1CC .Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazole-5-carbaldehyde is a solid . It has a topological polar surface area of 34.9 Ų and a complexity of 105 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .科学的研究の応用

- 詳細: 研究者は、EIC を使用して、光応答性ポリマーマトリックスと金属有機骨格材料を作成してきました。 これらの材料は、センサー、薬物送達、応答性膜などの分野で用途が見られます .

- 詳細: MOF は、多様な用途を持つ多孔質材料であり、ガス貯蔵、触媒作用、および薬物送達などがあります。 EIC ベースの MOF は、さまざまな金属イオンを組み込むことで、特定の機能に合わせて調整できます .

- 詳細: 化学者は、EIC を使用して、イミダゾール部分を集積分子に導入しています。 これらのイミダゾール含有化合物は、多くの場合、生物学的活性を示し、創薬や医薬品化学において貴重なものになります .

- 詳細: 研究者は、重金属、神経伝達物質、環境汚染物質などの分析物を検出するために、EIC を使用して電極を機能化してきました。 イミダゾール基は、感度と選択性を向上させます .

- 詳細: EIC は、遷移金属と配位して、触媒複合体を形成できます。これらの複合体は、酸化、還元、C-C 結合形成などのさまざまな反応に関与します。 用途は、ファインケミカル合成からグリーンケミストリーまで多岐にわたります .

- 詳細: EIC は、ナノ粒子、ナノ複合材料、または薄膜に組み込むことができます。 これらの材料は、オプトエレクトロニクス、センサー、エネルギー貯蔵デバイスなどで使用されています .

光応答性ポリマーおよびハイブリッド膜

金属有機構造体 (MOF)

有機合成と医薬品化学

電気化学センサー

触媒作用

材料科学とナノテクノロジー

Safety and Hazards

作用機序

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s worth noting that imidazole derivatives have been found to exhibit various biological activities , which might suggest potential interactions with biological targets.

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-1H-imidazole-5-carbaldehyde are currently unknown

特性

IUPAC Name |

3-ethylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIECSRYTXFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842972-42-3 | |

| Record name | 1-ethyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)